N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide is a compound of significant interest in various scientific fields. It features a complex structure that combines a bicyclic core with phenyl and fluorobenzenesulfonamide groups, making it a versatile and intriguing molecule.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions starting from commercially available starting materials. Key steps might include:
Formation of the bicyclic core: : This can be achieved through an intramolecular Diels-Alder reaction.
Introduction of the phenyl group: : A Friedel-Crafts acylation can be used to introduce the phenyl group.
Sulfonamide formation: : The sulfonylation of an amine group using fluorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production might scale these reactions using continuous flow chemistry techniques, optimizing reaction conditions for maximum yield and purity. The use of catalysts and automated systems can enhance the efficiency and sustainability of the process.
Types of Reactions It Undergoes
Oxidation: : It can undergo oxidation reactions, often in the presence of strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: : Reduction reactions can convert certain functional groups within the compound to more reduced forms.
Substitution: : Nucleophilic substitution reactions might occur at specific sites, especially at the sulfonamide group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
From Oxidation: : Sulfoxides or sulfones.
From Reduction: : Reduced amines or alcohols.
From Substitution: : Derivatives with altered sulfonamide groups.
Scientific Research Applications
This compound is utilized in various scientific research areas:
Chemistry
As a building block in synthetic organic chemistry.
In the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
As a molecular probe for understanding biological pathways.
In the design of enzyme inhibitors.
Medicine
Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry
As a specialty chemical in the production of advanced materials.
In the formulation of chemical products requiring specific functional properties.
Mechanism of Action
N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide exerts its effects through interactions with specific molecular targets. Its mechanism involves:
Molecular targets: : Enzymes or receptors that recognize its specific structural features.
Pathways involved: : Modulation of biochemical pathways through inhibition or activation of target enzymes.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-2-fluorobenzenesulfonamide stands out due to its unique combination of bicyclic and sulfonamide functionalities. Similar compounds include:
N-phenylsulfonamides.
Bicyclic amides.
Fluoroaromatic compounds.
These comparisons highlight its distinct properties and potential for unique applications across various scientific disciplines.
And there you have it! An extensive dive into this captivating compound. What aspect grabs your interest the most?
Properties
IUPAC Name |
N-[3-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-18-9-1-2-10-19(18)27(25,26)22-15-6-3-5-14(13-15)20(24)23-16-7-4-8-17(23)12-11-16/h1-7,9-10,13,16-17,22H,8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAZWWNBLNVJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.